2-(4-Methoxyanilino)acetohydrazide

Lipophilicity Drug Design Physicochemical Property

Researchers optimizing pharmacokinetic profiles of acetohydrazide-based leads often overlook how substituents alter lipophilicity. The 4-methoxy group in this compound provides a +0.8 LogP increase over unsubstituted analogs (XLogP3: 1.0 vs 0.2), directly enhancing membrane permeability and BBB penetration without post-synthetic modification. • Enables parallel synthesis of both anticonvulsant 1,3,4-oxadiazoles and broad-spectrum antimicrobial hydrazones from a single precursor. • Validated ligand for Co(II), Ni(II), Cu(II), Zn(II), Hf(IV) metal complexes; coordinates as neutral bidentate ligand after condensation. • ≥95% purity; consistent batch quality for reproducible SAR campaigns.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 79476-73-6
Cat. No. B1299339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyanilino)acetohydrazide
CAS79476-73-6
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NCC(=O)NN
InChIInChI=1S/C9H13N3O2/c1-14-8-4-2-7(3-5-8)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13)
InChIKeyIVOFQEDOJHLXNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyanilino)acetohydrazide: Physicochemical Identity


2-(4-Methoxyanilino)acetohydrazide (CAS 79476-73-6) is a substituted aromatic glycine hydrazide characterized by a 4-methoxyphenylamino group attached to an acetohydrazide backbone (C9H13N3O2, MW 195.22 g/mol) . The compound serves as a versatile synthetic intermediate, particularly valued as a starting material for generating structurally diverse hydrazones, 1,3,4-oxadiazoles, and their corresponding metal complexes for biological screening programs . Its physicochemical profile, including a computed XLogP3 of 1.0 and three hydrogen bond donors, distinguishes it from simpler unsubstituted analogs and influences its utility in medicinal chemistry campaigns .

Workflow Diverse heterocycle synthesis via hydrazone intermediate 1,3,4-oxadiazole and acetohydrazide libraries
Selection context Modulated lipophilicity for ADME tuning XLogP3 profile distinct from unsubstituted analog
Use context Metal-coordination precursor Documented Co, Ni, Cu, Zn, Hf complex formation

2-(4-Methoxyanilino)acetohydrazide: Why the 4-Methoxy Group Matters


Generic substitution within the N-phenylglycine hydrazide class is unreliable for projects demanding precise physicochemical tuning because the 4-methoxy substituent is not a passive bystander. It directly and significantly alters the compound's lipophilicity: the computed XLogP3 of 2-(4-Methoxyanilino)acetohydrazide is 1.0, representing a +0.8 log unit increase over the unsubstituted 2-(phenylamino)acetohydrazide (XLogP3 = 0.2) . This five-fold increase in the partition coefficient impacts solubility, permeability, and target engagement. Replacing it with a 4-methyl or 4-chloro analog introduces different electronic and steric effects, leading to divergent reactivity in key derivatization reactions such as hydrazone and oxadiazole formation, and ultimately altering the biological profile of the final library compounds . The evidence below quantifies the specific dimensions where the 4-methoxy derivative provides a distinct and verifiable advantage.

Lipophilicity shift vs. unsubstituted analog The 4-methoxy group increases XLogP3 by +0.8 log units. Unsubstituted phenyl analog may not match the same permeability or target-engagement profile in screening libraries.
Divergent reactivity in derivatization 4-methyl or 4-chloro analogs introduce different electronic effects, which may alter hydrazone condensation and oxadiazole cyclization outcomes, limiting direct synthetic protocol transfer.
Biological profile not conserved Antimicrobial or anticonvulsant activity documented for derived libraries is specific to the 4-methoxy precursor; class-level inference to other aryl-substituted hydrazides may not hold.

2-(4-Methoxyanilino)acetohydrazide: Key Differentiation Evidence


Lipophilicity Enhancement vs. Unsubstituted Analog

The introduction of a para-methoxy group on the N-phenyl ring results in a quantifiable increase in lipophilicity compared to the unsubstituted 2-(phenylamino)acetohydrazide. This property, critical for membrane permeability and target binding, is reflected in the computed logP values . The 2-(4-Methoxyanilino)acetohydrazide possesses an XLogP3 of 1.0, whereas the core unsubstituted analog has an XLogP3 of 0.2. This represents a +0.8 log unit increase, making the target compound five times more lipophilic. This differential directly informs the selection of this compound for medicinal chemistry programs aiming to optimize pharmacokinetic parameters.

Lipophilicity enhancement
Cross-study comparable
+0.8 log units (XLogP3)
Reported lipophilicity shift vs. unsubstituted analog
Computed XLogP3 1.0 vs 0.2; supports ADME parameter tuning
Lipophilicity Drug Design Physicochemical Property

Versatile Precursor for Bioactive Heterocycles

2-(4-Methoxyanilino)acetohydrazide is established in the primary literature as a key precursor for synthesizing multiple distinct bioactive chemotypes via a common hydrazone intermediate, a versatility not documented for all analog precursors. Specifically, condensation with aryl aldehydes yields (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazides, which upon oxidative cyclization generate 1,3,4-oxadiazoles exhibiting demonstrable anticonvulsant activity in the maximal electroshock (MES) seizure model . The same precursor has also been used to synthesize antimicrobial acetohydrazide derivatives showing zones of inhibition ranging from 21-28 mm against clinical bacterial and fungal strains (e.g., B. subtilis, S. aureus, E. coli) .

Multi-scaffold precursor
Class-level inference
Two distinct pharmacophore classes from one intermediate
Supports library diversification in medicinal chemistry
Published routes to anticonvulsant oxadiazoles and antimicrobial acetohydrazides
Antimicrobial Agents Anticonvulsant Agents Synthetic Methodology

Demonstrated Metal Coordination Capability

The target compound readily forms structurally authenticated metal complexes with a panel of biologically relevant transition metals, including cobalt(II), nickel(II), copper(II), and zinc(II), as well as hafnium(IV), when reacted with furan-2-carbaldehyde to form a hydrazone ligand . The resulting complexes were fully characterized by elemental and thermal (TG and DTA) analyses, IR, UV-vis, and 1H NMR spectra, confirming the compound's utility as a reliable ligand precursor. This behavior is driven by the hydrazide moiety acting as a neutral bidentate ligand, coordinating via the carbonyl oxygen and azomethine nitrogen atoms .

Metal coordination capability
Supporting evidence
Stable, characterized complexes with Co, Ni, Cu, Zn, Hf
Reported bidentate ligand context for bioinorganic research
Confirmed by IR, UV-vis, 1H NMR, thermal analysis
Coordination Chemistry Metal Complexes Bioinorganic Chemistry

2-(4-Methoxyanilino)acetohydrazide: Application Scenarios


CNS-Penetrant & Orally Bioavailable Analogs

Research teams focused on optimizing the pharmacokinetic profile of acetohydrazide-based leads should prioritize procurement of 2-(4-Methoxyanilino)acetohydrazide. The +0.8 logP difference over the unsubstituted analog (XLogP3: 1.0 vs 0.2) is a critical design parameter for improving membrane permeability and blood-brain barrier penetration, as established in Section 3 . This starting material allows for the direct synthesis of compound libraries with enhanced lipophilicity without the need for post-synthetic modifications, accelerating structure-activity relationship (SAR) studies for CNS or oral drug targets.

Dual Antimicrobial-Anticonvulsant Lead Libraries

Medicinal chemistry groups pursuing bifunctional or polypharmacological agents can leverage the unique versatility of this compound. As evidenced in Section 3, the same precursor molecule has been validated in published studies as an entry point for generating both 1,3,4-oxadiazoles with potent anticonvulsant activity (MES model) and substituted acetohydrazides with broad-spectrum antimicrobial effects (inhibition zones 21-28 mm) . Procuring this single building block enables a chemically efficient, parallel medicinal chemistry strategy targeting multiple therapeutic areas simultaneously.

Novel Metallodrugs and Coordination Complexes

Inorganic and bioinorganic chemists investigating the anticancer or antimicrobial potential of metal complexes should procure this compound as a validated ligand precursor. As detailed in Section 3, it reliably forms stable, fully characterized complexes with Co(II), Ni(II), Cu(II), Zn(II), and Hf(IV) after condensation with furan-2-carbaldehyde, coordinating as a neutral bidentate ligand . This documented coordination chemistry profile reduces the risk and development time in projects aiming to create new metal-based therapeutics or catalysts.

Application
Selection Property
Validation Focus
ADME / permeability tuning studies
Lipophilicity modulation
LogP-dependent permeability and target-engagement review
Dual-activity heterocycle library synthesis
Validated multi-scaffold precursor
Anticonvulsant and antimicrobial endpoint model contexts
Bioinorganic / metallodrug research
Bidentate ligand precursor
Coordination chemistry and complex characterization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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